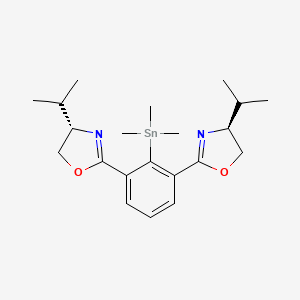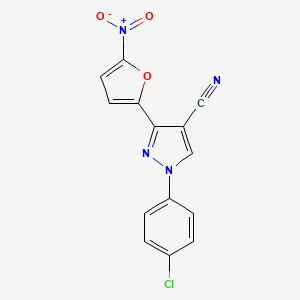
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate is a complex organic compound featuring a benzoate ester linked to a pyridine ring, which is further substituted with two oxazoline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the oxazoline rings from amino alcohols and carboxylic acids under dehydrating conditions. The pyridine ring is then functionalized with these oxazoline groups through nucleophilic substitution reactions. Finally, the benzoate ester is introduced via esterification reactions using ethyl alcohol and benzoic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity. The oxazoline rings and pyridine moiety play crucial roles in binding to the active site of the enzyme, while the benzoate ester enhances the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)benzoate: Similar structure but with a different substitution pattern on the pyridine ring.
Methyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two oxazoline rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an enzyme inhibitor make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C26H31N3O4 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
ethyl 4-[2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]benzoate |
InChI |
InChI=1S/C26H31N3O4/c1-6-31-26(30)18-9-7-17(8-10-18)19-11-20(24-28-22(13-32-24)15(2)3)27-21(12-19)25-29-23(14-33-25)16(4)5/h7-12,15-16,22-23H,6,13-14H2,1-5H3/t22-,23-/m1/s1 |
InChI-Schlüssel |
KFLZHNUNWULNML-DHIUTWEWSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=N[C@H](CO3)C(C)C)C4=N[C@H](CO4)C(C)C |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC(CO3)C(C)C)C4=NC(CO4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B12868902.png)
![3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12868915.png)
![Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-](/img/structure/B12868916.png)
![(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B12868925.png)



![2-Acetylbenzo[d]oxazole-4-carboxamide](/img/structure/B12868953.png)
![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)



![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)

